molecular formula C38H52N6O10S B607727 Grazoprevir hydrate CAS No. 1350462-55-3

Grazoprevir hydrate

Cat. No.: B607727
CAS No.: 1350462-55-3
M. Wt: 784.9 g/mol
InChI Key: RXSARIJMSJWJLZ-ZKHHNAEQSA-N
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Description

Grazoprevir hydrate is a direct-acting antiviral medication primarily used to treat chronic Hepatitis C infections. It functions as an inhibitor of the NS3/4A protease enzyme, which is essential for the replication of the Hepatitis C virus. This compound is often used in combination with other antiviral agents to enhance its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Grazoprevir hydrate involves several key steps, including the formation of a macrocyclic ring structure. The process typically begins with the preparation of intermediate compounds, which are then subjected to ring-closing metathesis reactions. This method is favored for its efficiency and reliability in producing the desired macrocyclic structure .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Grazoprevir hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

Grazoprevir hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Grazoprevir hydrate exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is crucial for the replication of the Hepatitis C virus. By blocking this enzyme, this compound prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. This inhibition occurs through the binding of this compound to the active site of the NS3/4A protease, preventing substrate access and subsequent cleavage .

Comparison with Similar Compounds

Comparison: Grazoprevir hydrate is unique in its high potency and broad genotype coverage, making it effective against multiple Hepatitis C virus genotypes. Additionally, its macrocyclic structure provides enhanced stability and binding affinity compared to linear inhibitors like Boceprevir and Telaprevir. This results in a more robust antiviral response and a lower likelihood of resistance development .

Properties

CAS No.

1350462-55-3

Molecular Formula

C38H52N6O10S

Molecular Weight

784.9 g/mol

IUPAC Name

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate

InChI

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1

InChI Key

RXSARIJMSJWJLZ-ZKHHNAEQSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-5172;  MK 5172;  MK5172;  Grazoprevir;  Grazoprevir hydrate;  trade name: Zepatier‎.

Origin of Product

United States

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